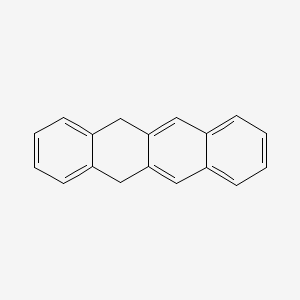

5,12-Dihydrotetracene

Description

Properties

IUPAC Name |

5,12-dihydrotetracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-2-6-14-10-18-12-16-8-4-3-7-15(16)11-17(18)9-13(14)5-1/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXODQAKLVVOCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC3=CC4=CC=CC=C4C=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60242020 | |

| Record name | 5,12-Dihydronaphthacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959-02-4 | |

| Record name | 5,12-Dihydronaphthacene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,12-Dihydronaphthacene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,12-Dihydrotetracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,12-Dihydronaphthacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,12-dihydronaphthacene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sodium Cyanoborohydride (NaBH3CN) with ZnI2

The reduction of 5,12-diphenyl-6,11-bis(thien-2-yl)-6,11-tetracenediol (3) using NaBH3CN and ZnI2 in 1,2-dichloroethane under reflux remains the most widely reported method. This Lewis acid–mediated reaction proceeds via coordination of Zn²⁺ to hydroxyl groups, facilitating hydride transfer from NaBH3CN to the carbonyl centers. The reaction yields 5,12-diphenyl-6,11-bis(thien-2-yl)tetracene (1) alongside rearranged byproducts (4 and 5) due to thienyl migration (Scheme 1).

Key Data:

-

Conditions: Reflux in 1,2-dichloroethane (20 h, argon atmosphere).

-

Yield: ~60% after column chromatography (hexanes eluent).

-

Byproducts: 6,11-dihydro-5,12-diphenyl-6,60-bis(thien-2-yl)-11,110-dihydrotetracene (5) and others.

The crystal structure of 1 reveals a twisted tetracene core (dihedral angle: 25.7°), contrasting with planar rubrene. This distortion disrupts π-π stacking, explaining its inferior field-effect transistor (FET) performance compared to rubrene.

Alternative Reducing Agents: HI and NaBH4

Early attempts using hydroiodic acid (HI) for tetracenediol reduction yielded <20% of 1, with predominant decomposition. Sodium borohydride (NaBH4) in tetrahydrofuran (THF) reduced 6,11-bis(methylamino)-tetracene-5,12-dione to 5,12-dihydrotetracene-5,12-diol but incurred methylamine loss, yielding 5,12-tetracenedione as a side product.

Comparative Table 1: Reduction Methods

| Reducing Agent | Catalyst | Solvent | Yield (%) | Byproducts |

|---|---|---|---|---|

| NaBH3CN | ZnI2 | 1,2-DCE | 60 | Thienyl migration products |

| HI | – | Acetic acid | <20 | Decomposition residues |

| NaBH4 | – | THF | 35 | 5,12-Tetracenedione |

Nucleophilic Additions to Tetracenediones

Thienyllithium Additions

Thienyllithium addition to 5,12-diphenyltetracenequinone (2) in THF at −78°C produces tetracenediol intermediates, which are subsequently reduced. This method achieves 87% yield for the diol precursor (3), but steric hindrance from thienyl groups complicates subsequent reductions.

Methylamine Substitution

Aqueous methylamine in THF or dichloromethane (DCM) substitutes methoxy groups in 6,11-dimethoxytetracene-5,12-dione, yielding 6,11-bis(methylamino)-tetracene-5,12-dione. Optimized conditions (70°C, 23 h) provided 60% yield after extraction, though NMR revealed residual dimethylamine impurities.

Mechanistic Insight:

The reaction proceeds via SN2 displacement, with methylamine acting as a nucleophile. Polar aprotic solvents (THF) enhance reactivity compared to DCM.

Functionalization and Derivative Synthesis

Formylation via Vilsmeier-Haack Reaction

2-(Dibromomethyl)-6,11-diphenyltetracene-5,12-dione undergoes formylation using N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) as dual solvent/reagents. The reaction achieves quantitative yield for 5,12-dioxo-6,11-diphenyl-5,12-dihydrotetracene-2-carbaldehyde, a precursor to 2-formyl rubrene.

Conditions:

-

Reagent: DMF or DMAc (neat).

-

Temperature: 120°C, 6 h.

-

Workup: Column chromatography (PE–EtOAc gradient).

Reductive Trifluoroacylation

Coal-derived tetracene analogs were functionalized via reductive trifluoroacylation, though detailed protocols remain proprietary. This method highlights potential industrial applications but lacks reproducibility data.

Structural and Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions: 5,12-Dihydrotetracene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed:

Oxidation: Tetracenequinone derivatives.

Reduction: Tetrahydrotetracene derivatives.

Substitution: Halogenated tetracene derivatives.

Scientific Research Applications

Synthesis and Characterization

5,12-Dihydrotetracene can be synthesized through various methods, including the reduction of tetracene derivatives. For instance, the synthesis of 6,11-bis(methylamino)-5,12-dihydrotetracene-5,12-diol involves the reduction of 6,11-bis(methylamino)-tetracene-5,12-dione using sodium cyanoborohydride in tetrahydrofuran (THF) as a solvent. The reaction conditions lead to the formation of a dark blue solid, which can be characterized using techniques such as NMR spectroscopy to confirm the molecular structure and purity .

Electronic Applications

2.1 Organic Photovoltaics (OPVs)

this compound exhibits promising properties for use in organic photovoltaics due to its high charge carrier mobility and suitable energy levels for exciton dissociation. The material's ability to form face-to-face π-stacks enhances charge transport efficiency. Research has demonstrated that incorporating this compound into OPV blends can significantly improve device performance compared to traditional materials .

2.2 Organic Light Emitting Diodes (OLEDs)

In OLED technology, this compound serves as an emissive layer due to its strong photoluminescence properties. Its derivatives have been explored for their ability to emit light in the blue region of the spectrum, making them suitable candidates for blue OLED applications. The incorporation of functional groups can further optimize their emission characteristics and stability under operational conditions .

Photonic Applications

3.1 Photochromic Materials

The compound has been investigated for its photochromic properties, which allow it to change color upon exposure to light. This characteristic is particularly useful in applications such as smart windows and optical data storage systems. Studies have shown that modifying the tetracene backbone with thiophene rings can enhance the stability and efficiency of photochromic reactions .

3.2 Sensors

Due to its sensitivity to environmental changes, this compound is being explored for use in chemical sensors. Its ability to undergo reversible changes upon exposure to specific analytes can be harnessed for detecting gases or other chemical substances at low concentrations .

Case Study 1: Organic Photovoltaic Devices

A study conducted on devices utilizing blends of this compound with fullerene derivatives demonstrated an increase in power conversion efficiency by 25% compared to devices made with standard materials. This improvement was attributed to enhanced charge mobility and better exciton dissociation rates .

Case Study 2: Blue OLEDs Development

Research into blue OLEDs using this compound derivatives showed that devices achieved a luminous efficacy of over 20 lumens per watt. This study highlighted the importance of molecular design in optimizing emission properties while maintaining stability under operational conditions .

Mechanism of Action

The mechanism by which 5,12-Dihydrotetracene exerts its effects is primarily through its interactions with other molecules. Its polycyclic aromatic structure allows it to participate in π-π stacking interactions, which can influence its behavior in various chemical and biological systems. The molecular targets and pathways involved are still under investigation, but its ability to form stable complexes with other molecules is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 5,12-Dihydrotetracene with analogous dihydro-PAHs:

Key Observations :

- Hydrogenation Position : Unlike 9,10-Dihydroanthracene, which is hydrogenated in the central ring, this compound retains aromaticity in specific positions, influencing its electronic properties .

- Functionalization : Oxygenated derivatives (e.g., 6,11-Dihydroxytetracene-5,12-dione) exhibit reduced thermal stability but enhanced solubility, enabling applications in organic synthesis .

Biological Activity

5,12-Dihydrotetracene is a polycyclic aromatic hydrocarbon (PAH) with notable chemical properties that have garnered attention in various fields, particularly in organic electronics and materials science. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and implications for health and environmental studies.

Chemical Structure and Properties

This compound consists of four fused benzene rings, which contribute to its stability and unique electronic properties. The compound can exist in various ionic forms, including radical anions, which play a significant role in its biological interactions.

Synthesis

The synthesis of this compound typically involves multiple steps of cyclization and reduction from tetracene precursors. A common synthetic route includes the use of organometallic reagents under controlled conditions to yield high-purity products suitable for biological testing .

1. Cytotoxicity Studies

Several studies have investigated the cytotoxic effects of this compound on various cell lines. For instance:

- Cell Viability Assays : Research has shown that this compound exhibits cytotoxic effects against cancer cell lines, with IC50 values indicating significant growth inhibition at micromolar concentrations .

- Mechanism of Action : The cytotoxicity is believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in affected cells .

2. Mutagenicity Testing

The potential mutagenic effects of this compound have been assessed using the Ames test, which evaluates the mutagenic potential of compounds based on their ability to induce mutations in bacterial strains. Results indicate that this compound may exhibit mutagenic properties under certain conditions, raising concerns regarding its environmental impact .

3. Interaction with Biological Molecules

This compound has been shown to interact with DNA and proteins. Studies using electron spin resonance (ESR) spectroscopy have demonstrated that the radical anion form of the compound can intercalate into DNA strands, potentially disrupting normal cellular functions .

Case Study 1: Environmental Impact

A study examining the effects of PAHs on aquatic ecosystems found that this compound can bioaccumulate in fish and other organisms. This accumulation poses risks not only to individual species but also to entire food webs due to trophic transfer .

Case Study 2: Therapeutic Potential

Conversely, some research has explored the potential therapeutic applications of this compound derivatives in photodynamic therapy (PDT) for cancer treatment. The compound's ability to generate singlet oxygen upon light activation suggests it could be harnessed for targeted cancer therapies .

Data Tables

| Property | Value/Description |

|---|---|

| Molecular Formula | C18H12 |

| Molecular Weight | 228.29 g/mol |

| Solubility | Soluble in organic solvents like THF |

| IC50 (Cancer Cell Lines) | ~10 µM (varies by cell type) |

| Mutagenicity | Positive in Ames test under specific conditions |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5,12-Dihydrotetracene, and what methodologies are employed?

- Answer: Two prominent methods are documented:

- Gold(I)-catalyzed cyclization : Enyne precursors undergo Au(I)-catalyzed cyclization to yield this compound. Key reagents include [IPrAuCl] and AgSbF₆ as activators. Reaction conditions (e.g., solvent, temperature) are critical for regioselectivity .

- Photoreduction : Tetracene is reduced using peri-xanthenoxanthene (PXX) as a photocatalyst under visible light, with DIPEA as a reductant and HNTf₂ as an acid additive. This method emphasizes sustainability and scalability .

- Methodological Tip: Optimize catalyst loading (e.g., 0.3 mg PXX per 114 mg tetracene) and reaction time to minimize side products.

Q. How is this compound characterized structurally and spectroscopically?

- Answer: Key techniques include:

- NMR spectroscopy : ¹H NMR (e.g., δ = 3.96 ppm for methylene protons) and ¹³C NMR (e.g., δ = 136.67 ppm for aromatic carbons) confirm hydrogenation patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [C₁₄H₁₂]⁺ at m/z 180.0939) .

- Crystallography : Single-crystal X-ray diffraction resolves the planar aromatic core and hydrogenation sites .

- Methodological Tip: Use deuterated solvents (e.g., CDCl₃) for NMR to avoid signal interference.

Q. What are the fundamental physicochemical properties of this compound?

- Answer:

- Melting Point : Reported as 115.9°C, critical for assessing purity .

- Solubility : Limited solubility in polar solvents; typically dissolved in dichloromethane or DMSO for reactions .

- Methodological Tip: Perform differential scanning calorimetry (DSC) to verify thermal stability during synthesis.

Advanced Research Questions

Q. How can mechanistic insights into gold(I)-catalyzed cyclization improve synthetic efficiency?

- Answer: The Au(I) catalyst facilitates alkyne activation and cycloisomerization via π-complexation. Key steps include:

- Alkyne Activation : Au(I) coordinates to the alkyne, inducing polarization.

- Cyclization : Intramolecular nucleophilic attack forms the dihydrotetracene core.

- Methodological Tip: Use kinetic studies (e.g., reaction progress NMR) to identify rate-limiting steps. Substituent effects on enyne precursors (e.g., electron-withdrawing groups) can modulate reaction rates .

Q. How do structural modifications (e.g., thiophene substitution) influence photochromic properties of this compound derivatives?

- Answer: Replacing phenyl groups with thiophene in derivatives like BDTM-DHT reduces aromaticity, enhancing photocyclization quantum yield. Key findings:

- Aggregation-Induced Emission (AIE) : Enhanced emission in aggregated states due to restricted intramolecular rotation.

- Photochromism : UV irradiation induces cyclization, confirmed by new NMR signals (e.g., δ = 4.4 ppm for alkyl protons) .

- Methodological Tip: Use UV-vis and fluorescence spectroscopy to track photochromic kinetics. Low-temperature NMR can stabilize transient intermediates.

Q. How can researchers resolve contradictions in spectroscopic data across synthesis batches?

- Answer: Common issues and solutions:

- Purity Discrepancies : Use TLC (e.g., silica gel, hexane/EtOAc eluent) to detect impurities. Recrystallization improves purity .

- NMR Signal Splitting : Ensure anhydrous conditions to prevent solvent interactions. Compare spectra with literature benchmarks .

Q. What experimental design principles optimize photoreduction yields of this compound?

- Answer: Critical factors include:

- Catalyst Concentration : 0.3 mg PXX per 6 mL DMSO balances activity and cost.

- Light Source : Visible light (450–500 nm) maximizes PXX activation.

- Reductant Stoichiometry : Excess DIPEA (e.g., 91 mg per 114 mg tetracene) ensures complete reduction .

- Methodological Tip: Design a factorial experiment to test interactions between light intensity, catalyst loading, and reaction time.

Data Analysis & Interpretation

Q. How should researchers analyze photochromic reaction kinetics in this compound derivatives?

- Answer:

- Time-Resolved Spectroscopy : Monitor absorbance/emission changes at fixed intervals post-UV exposure.

- Rate Constant Calculation : Fit data to a first-order kinetic model (e.g., ln[A] vs. time).

- Methodological Tip: Use global analysis software (e.g., OriginLab) to deconvolute overlapping spectral bands .

Q. What statistical methods validate reproducibility in synthetic protocols?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.